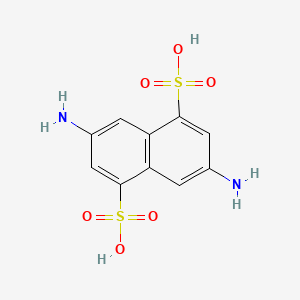
3,7-diaminonaphthalene-1,5-disulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diaminonaphthalene-1,5-disulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two amino groups at positions 3 and 7, and two sulfonic acid groups at positions 1 and 5 on the naphthalene ring. This compound is known for its strong acidic properties and is typically used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminonaphthalene-1,5-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups at the desired positions.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 7.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for sulfonation and nitration, followed by reduction in a controlled environment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diaminonaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like iron powder or sodium dithionite.
Substitution: Various nucleophiles can be used to replace the sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives with different functional groups.
Applications De Recherche Scientifique
3,7-Diaminonaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7-diaminonaphthalene-1,5-disulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid groups can form strong hydrogen bonds with other molecules, while the amino groups can participate in nucleophilic reactions. These interactions enable the compound to act as a catalyst or inhibitor in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Diaminonaphthalene-1,5-disulfonic acid
- 5,6-Diaminonaphthalene-1,3-disulfonic acid
- 2,3-Diaminonaphthalene
Uniqueness
3,7-Diaminonaphthalene-1,5-disulfonic acid is unique due to the specific positions of its amino and sulfonic acid groups, which confer distinct chemical properties and reactivity compared to its isomers. This unique arrangement allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
30124-50-6 |
|---|---|
Formule moléculaire |
C10H10N2O6S2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
3,7-diaminonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H10N2O6S2/c11-5-1-7-8(10(3-5)20(16,17)18)2-6(12)4-9(7)19(13,14)15/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) |
Clé InChI |
KNOUFVBOBNEGMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CC(=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


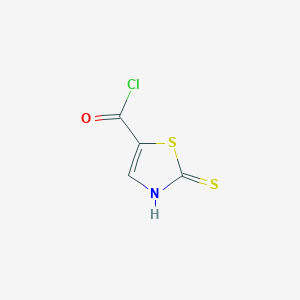
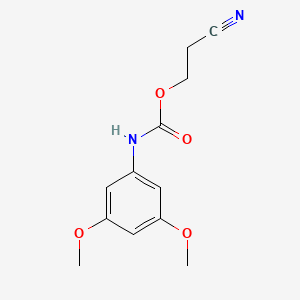
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)
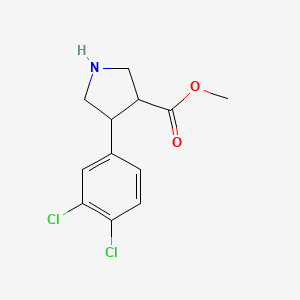
![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
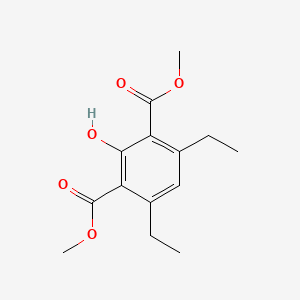
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
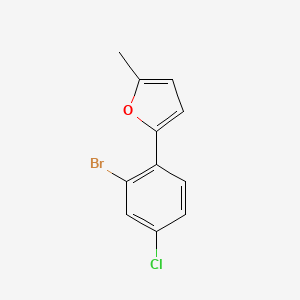
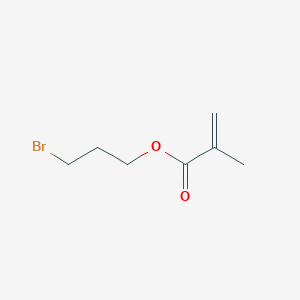
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
